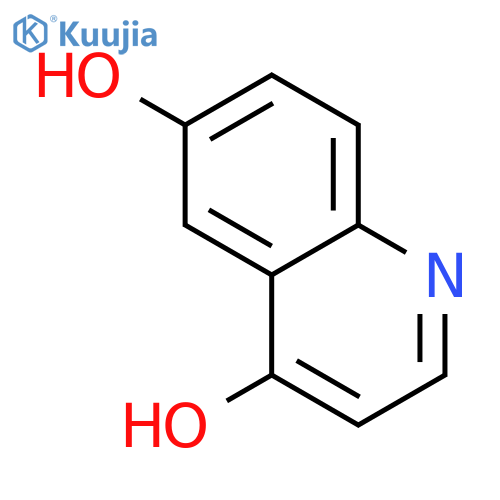Cas no 3517-61-1 (4,6-Dihydroxyquinoline)

4,6-Dihydroxyquinoline structure
商品名:4,6-Dihydroxyquinoline
4,6-Dihydroxyquinoline 化学的及び物理的性質
名前と識別子
-
- 4,6-Dihydroxyquinoline
- 4,6-Quinolinediol
- 6-hydroxy-1H-quinolin-4-one
- 4,6-Chinolindiol
- 4,6-Dihydroxychinolin
- 4,6-Dihydroxyquinolin
- Chinolin-4,6-diol
- Quinoline-4,6-diol
- SB67465
- AC-9587
- BS-16649
- DTXSID20331520
- 6-Oxidanyl-1H-quinolin-4-one
- 6ZF8DP2DQZ
- CS-0155720
- FT-0716473
- CHEBI:28799
- Q27103902
- SCHEMBL14242737
- AKOS006330120
- C05639
- D82261
- 3517-61-1
- MFCD09261119
- SCHEMBL1332713
- DB-028668
- DTXCID70282614
-
- MDL: MFCD09261119
- インチ: InChI=1S/C9H7NO2/c11-6-1-2-8-7(5-6)9(12)3-4-10-8/h1-5,11H,(H,10,12)
- InChIKey: XFALURCRIGINGT-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C=C1O)C(=O)C=CN2
計算された属性
- せいみつぶんしりょう: 161.04800
- どういたいしつりょう: 161.048
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 49.3A^2
じっけんとくせい
- 密度みつど: 1.418
- ふってん: 361.6°Cat760mmHg
- フラッシュポイント: 172.5°C
- 屈折率: 1.639
- PSA: 53.35000
- LogP: 1.64600
4,6-Dihydroxyquinoline セキュリティ情報
4,6-Dihydroxyquinoline 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4,6-Dihydroxyquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MT111-1g |
4,6-Dihydroxyquinoline |
3517-61-1 | 97+% | 1g |
378.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MT111-200mg |
4,6-Dihydroxyquinoline |
3517-61-1 | 97+% | 200mg |
108.0CNY | 2021-07-10 | |
| Chemenu | CM128357-1g |
quinoline-4,6-diol |
3517-61-1 | 95% | 1g |
$*** | 2023-05-30 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X51525-5g |
4,6-Dihydroxyquinoline |
3517-61-1 | 97% | 5g |
¥1008.0 | 2022-04-26 | |
| Chemenu | CM128357-1g |
quinoline-4,6-diol |
3517-61-1 | 95% | 1g |
$310 | 2021-08-05 | |
| Alichem | A189000036-10g |
4,6-Dihydroxyquinoline |
3517-61-1 | 98% | 10g |
$1792.14 | 2023-09-02 | |
| ChemScence | CS-0155720-5g |
4,6-Dihydroxyquinoline |
3517-61-1 | 5g |
$216.0 | 2022-04-27 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X51525-1g |
4,6-Dihydroxyquinoline |
3517-61-1 | 97% | 1g |
¥348.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X51525-250mg |
4,6-Dihydroxyquinoline |
3517-61-1 | 97% | 250mg |
¥139.0 | 2024-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MT111-100mg |
4,6-Dihydroxyquinoline |
3517-61-1 | 97+% | 100mg |
89CNY | 2021-05-07 |
4,6-Dihydroxyquinoline 関連文献
-
Ai-hua Zhang,Hui Sun,Wen-jun Sun,Guo-zheng Jiao,Xi-jun Wang Anal. Methods 2013 5 5294
-
Diego García-Gómez,Thomas Gaisl,Lukas Bregy,Pablo Martínez-Lozano Sinues,Malcolm Kohler,Renato Zenobi Chem. Commun. 2016 52 8526
-
Xiu-hong Wu,Chuang Zhao,Ai-hua Zhang,Jin-qi Zhang,Xu Wang,Xiao-lan Sun,Ze Sun,Xi-jun Wang RSC Adv. 2018 8 19238
-
Hui Sun,Xue-na Li,Ai-hua Zhang,Kun-ming Zhang,Guang-li Yan,Ying Han,Fang-fang Wu,Xi-jun Wang RSC Adv. 2019 9 11420
-
Lihui Men,Zifeng Pi,Yuan Zhou,Yuanyuan Liu,Mengying Wei,Fengrui Song,Zhongying Liu RSC Adv. 2017 7 16494
3517-61-1 (4,6-Dihydroxyquinoline) 関連製品
- 580-20-1(7-Hydroxyquinoline)
- 2380-86-1(1H-indol-6-ol)
- 611-36-9(quinolin-4-ol)
- 52602-39-8(4-Hydroxy Carbazole)
- 86-79-3(2-Hydroxycarbazole)
- 580-16-5(quinolin-6-ol)
- 2380-94-1(4-Hydroxyindole)
- 33155-90-7(5-Hydroxy-4-azaphenanthrene)
- 578-67-6(5-Hydroxyquinoline)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:3517-61-1)4,6-Dihydroxyquinoline

清らかである:99%/99%
はかる:5g/25g
価格 ($):200.0/700.0